Kinome-Wide Selectivity Profile: Tomivosertib vs. Less Selective MNK Inhibitors
Tomivosertib demonstrates exceptional kinome-wide selectivity compared to earlier-generation MNK inhibitors such as cercosporamide. In a comprehensive kinome selectivity screen profiling over 400 kinases at 1 µM compound concentration, tomivosertib exhibited only two off-target hits (CLK4 and DRAK1) [1]. In contrast, cercosporamide was identified via high-throughput screening as an effective MNK inhibitor but lacks the characterized high selectivity of tomivosertib, with reported IC50 values of 116 nM (MNK1) and 11 nM (MNK2)—approximately 50- to 100-fold less potent than tomivosertib's 1-2 nM [2]. This marked difference in both potency and selectivity breadth translates directly to differential suitability for applications requiring clean target engagement without confounding kinase off-target effects.
| Evidence Dimension | Kinase selectivity at 1 µM |
|---|---|
| Target Compound Data | Only 2 off-target kinases (CLK4 and DRAK1) among >400 kinases profiled |
| Comparator Or Baseline | Cercosporamide: IC50 116 nM (MNK1), 11 nM (MNK2); selectivity profile not characterized in comparable depth |
| Quantified Difference | Tomivosertib potency advantage: ~50-100× more potent vs. cercosporamide (MNK1: 1-2 nM vs. 116 nM; MNK2: 1-2 nM vs. 11 nM) |
| Conditions | ADP-Glo kinase assay (tomivosertib); high-throughput screening (cercosporamide) |
Why This Matters
Procurement of a highly selective inhibitor is essential for experiments where confounding off-target kinase inhibition would compromise mechanistic interpretation of MNK-dependent biology.
- [1] Chemical Probes Portal. Tomivosertib. https://www.chemicalprobes.org/tomivosertib. Last updated: 6 Sept 2024. View Source
- [2] Konicek BW, Stephens JR, McNulty AM, et al. Therapeutic inhibition of MAP kinase interacting kinase blocks eukaryotic initiation factor 4E phosphorylation and suppresses outgrowth of experimental lung metastases. Cancer Res. 2011;71(5):1849-1857. doi:10.1158/0008-5472.CAN-10-3298. View Source
